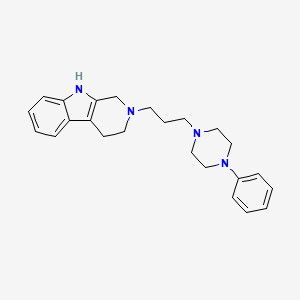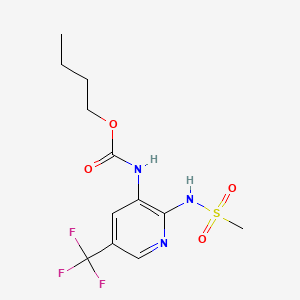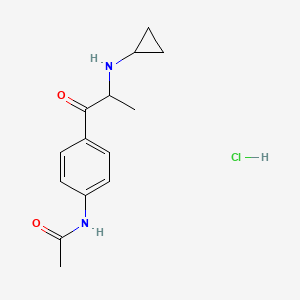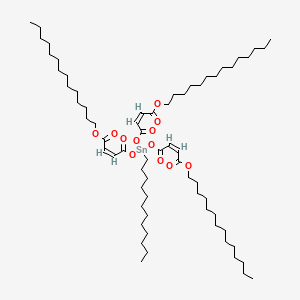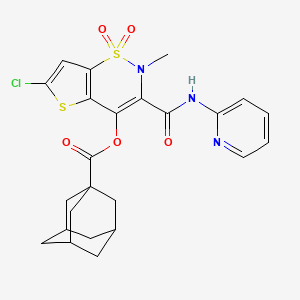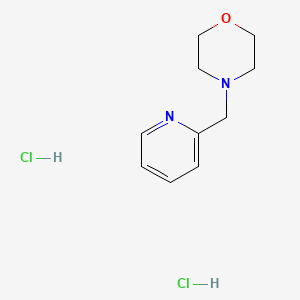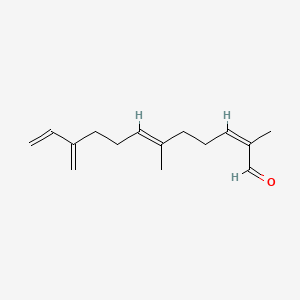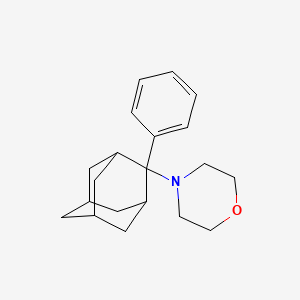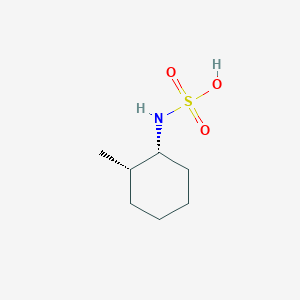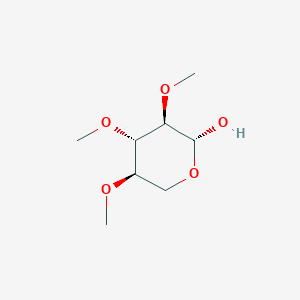
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de (p-dodécylbenzyle)(2-hydroxyéthyle)diméthylammonium est un composé d'ammonium quaternaire de formule moléculaire C23H42ClNO et de masse moléculaire 384,05. Il est connu pour ses propriétés tensioactives et est utilisé dans diverses applications industrielles et de recherche.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de (p-dodécylbenzyle)(2-hydroxyéthyle)diméthylammonium implique généralement la réaction du chlorure de p-dodécylbenzyle avec la diméthylamine 2-hydroxyéthyle. La réaction est réalisée dans un solvant organique tel que le toluène ou le chloroforme sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production du chlorure de (p-dodécylbenzyle)(2-hydroxyéthyle)diméthylammonium est mise à l'échelle à l'aide de réacteurs à écoulement continu. Cette méthode garantit une qualité de produit constante et des rendements plus élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de (p-dodécylbenzyle)(2-hydroxyéthyle)diméthylammonium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'ion chlorure est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que l'azoture de sodium ou le cyanure de potassium dans des solvants polaires.
Principaux produits formés
Oxydation : Formation d'alcools ou de cétones correspondants.
Réduction : Formation d'amines.
Substitution : Formation de composés d'ammonium quaternaires substitués.
Applications de la recherche scientifique
Le chlorure de (p-dodécylbenzyle)(2-hydroxyéthyle)diméthylammonium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme catalyseur de transfert de phase en synthèse organique.
Biologie : Employé dans la préparation d'agents antimicrobiens.
Médecine : Étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments.
Industrie : Utilisé dans la formulation de détergents et de désinfectants.
Mécanisme d'action
Le mécanisme d'action du chlorure de (p-dodécylbenzyle)(2-hydroxyéthyle)diméthylammonium implique son interaction avec les membranes cellulaires. Le composé perturbe la bicouche lipidique, entraînant une augmentation de la perméabilité et une lyse cellulaire. Cette propriété le rend efficace en tant qu'agent antimicrobien. Les cibles moléculaires comprennent les lipides et les protéines membranaires, et les voies impliquées sont liées à la perturbation membranaire et à la mort cellulaire .
Applications De Recherche Scientifique
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de benzalkonium : Un autre composé d'ammonium quaternaire présentant des propriétés antimicrobiennes similaires.
Bromure de cétyltriméthylammonium : Utilisé comme tensioactif et agent antimicrobien.
Chlorure de dodécyltriméthylammonium : Structure similaire mais sans le groupe hydroxyéthyle.
Unicité
Le chlorure de (p-dodécylbenzyle)(2-hydroxyéthyle)diméthylammonium est unique en raison de son groupe hydroxyéthyle, qui améliore sa solubilité et sa réactivité par rapport aux autres composés d'ammonium quaternaires. Cela le rend plus efficace dans certaines applications, telles que la délivrance de médicaments et les formulations antimicrobiennes .
Propriétés
Numéro CAS |
84501-42-8 |
|---|---|
Formule moléculaire |
C23H42ClNO |
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
(4-dodecylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H42NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-17-23(18-16-22)21-24(2,3)19-20-25;/h15-18,25H,4-14,19-21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SLWIQSRFLVLCFD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


